

how does the Nbd-X, SE x-spacer work

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Compound of Interest		
Compound Name:	Nbd-X, SE	
Cat. No.:	B115780	Get Quote

An in-depth search for a compound specifically named "**Nbd-X**, **SE** x-spacer" did not yield results corresponding to a unique chemical entity with that exact nomenclature. However, the components of the name point to a well-established class of fluorescent labeling reagents. "NBD" refers to the fluorophore 7-nitrobenz-2-oxa-1,3-diazol, "SE" indicates a succinimidyl ester reactive group, and "X-spacer" denotes a carbon spacer, in this case, a hexanoic acid chain.

The compound that matches this description is Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate, commonly abbreviated as **NBD-X**, **SE**. This technical guide will focus on the core workings of this molecule.

Core Mechanism of Action

NBD-X, SE is an amine-reactive fluorescent probe. Its functionality is based on two key components: the NBD fluorophore and the succinimidyl ester (SE) group, connected by a hexanoic acid "X-spacer".

- NBD Fluorophore: The 7-nitrobenz-2-oxa-1,3-diazol (NBD) group is an environmentally sensitive fluorophore. Its fluorescence emission spectrum and quantum yield are highly dependent on the polarity of its local environment. This property makes it a valuable tool for studying conformational changes and binding events in biomolecules.[1]
- Succinimidyl Ester (SE) Group: The SE group is a reactive moiety that specifically targets
 primary and secondary amines (such as the N-terminus of proteins or the side chain of lysine
 residues) to form stable amide bonds. This allows for the covalent labeling of proteins,
 peptides, and other amine-containing biomolecules.[2][3]



 X-Spacer: The 6-carbon hexanoic acid spacer separates the NBD fluorophore from the target biomolecule. This separation minimizes potential steric hindrance and reduces the likelihood of the fluorophore interfering with the biological activity of the labeled molecule, leading to greater sensitivity.[4]

The primary function of **NBD-X**, **SE** is to covalently attach the environmentally sensitive NBD fluorophore to a target molecule, enabling the study of that molecule's interactions, localization, and conformational changes through fluorescence-based assays.

Quantitative Data

The following table summarizes the key physicochemical and spectral properties of **NBD-X**, **SE**.

Property	Value	References
Molecular Formula	C16H17N5O7	
Molecular Weight	391.34 g/mol	_
Excitation Maximum (λex)	~466 nm	-
Emission Maximum (λem)	~539 nm	-
Solubility	Soluble in DMSO and DMF	-
Purity	>90%	-

Experimental Protocols

A generalized protocol for labeling a protein with **NBD-X**, **SE** is outlined below. The exact conditions, such as protein concentration, dye-to-protein ratio, and incubation time, may need to be optimized for specific applications.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.
- NBD-X, SE.



- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

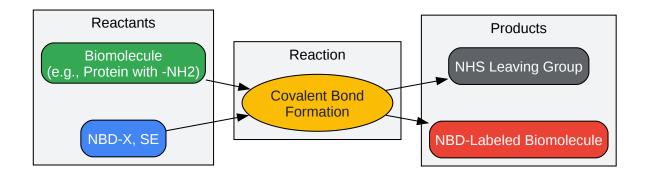
Procedure:

- Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
- Prepare NBD-X, SE Stock Solution: Immediately before use, dissolve NBD-X, SE in DMSO or DMF to a concentration of 1-10 mg/mL.
- Labeling Reaction: While vortexing the protein solution, add the **NBD-X**, **SE** stock solution dropwise to achieve the desired molar excess of the dye. A common starting point is a 10- to 20-fold molar excess of dye over the protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
- Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the NBD fluorophore (at ~466 nm).

Visualizations

Signaling Pathway: General Mechanism of Amine Labeling



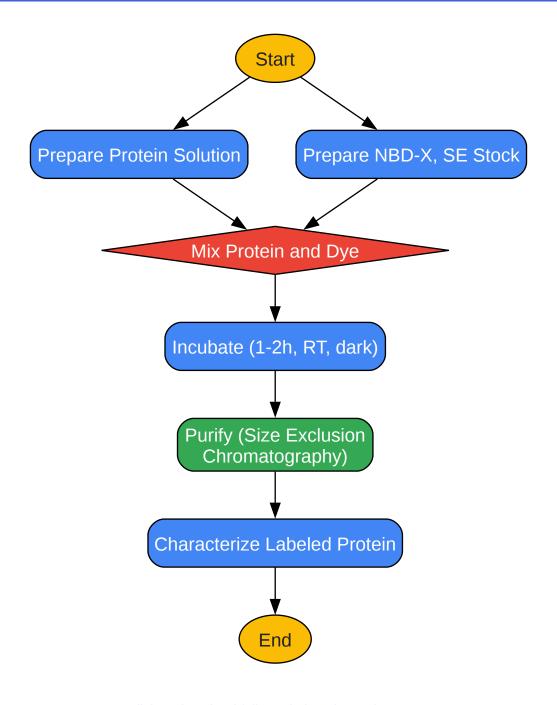


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Caption: Covalent labeling of a biomolecule with NBD-X, SE.

Experimental Workflow: Protein Labeling and Purification





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Caption: Workflow for labeling and purifying a protein with **NBD-X**, **SE**.

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References

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